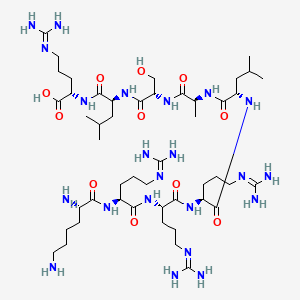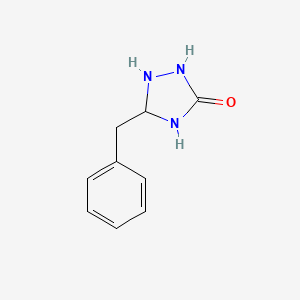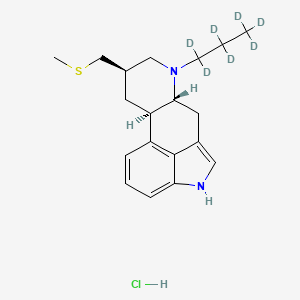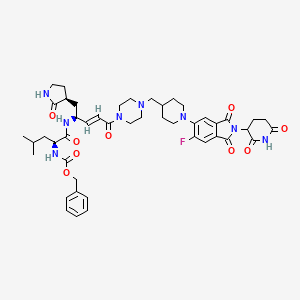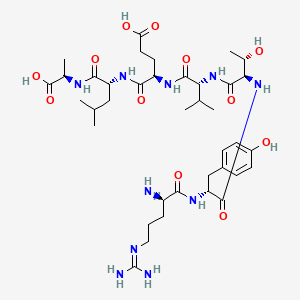![molecular formula C24H19N5O2 B12366724 4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETC-168 es un inhibidor selectivo, activo por vía oral, de las quinasas interactuantes con la proteína quinasa activada por mitógeno 1 y 2 (MNK1 y MNK2). Ha demostrado eficacia antiproliferativa tanto in vivo como in vitro, lo que lo convierte en un compuesto prometedor para la investigación del cáncer .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de ETC-168 implica múltiples etapas, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y la potencia deseadas. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de síntesis generales para compuestos similares a menudo implican:
Paso 1: Formación de la estructura central mediante reacciones de ciclización.
Paso 2: Introducción de grupos funcionales a través de reacciones de sustitución.
Paso 3: Purificación y caracterización mediante técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN).
Métodos de producción industrial
La producción industrial de ETC-168 probablemente implicaría síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluiría:
Reacciones por lotes: Se llevan a cabo en reactores grandes con control preciso de la temperatura, la presión y el tiempo de reacción.
Purificación: Utilizando técnicas como la cristalización, la destilación y la cromatografía.
Control de calidad: Garantizando que el producto final cumpla con criterios estrictos de pureza y potencia mediante pruebas rigurosas.
Análisis De Reacciones Químicas
Tipos de reacciones
ETC-168 experimenta diversas reacciones químicas, incluidas:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: A menudo se realiza utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Generalmente se lleva a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Utiliza reactivos como haluros de alquilo o haluros de arilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de nuevos enlaces carbono-carbono o carbono-heteroátomo.
Aplicaciones Científicas De Investigación
ETC-168 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de prueba para estudiar el papel de MNK1 y MNK2 en diversas vías bioquímicas.
Biología: Investiga los efectos de la inhibición de MNK en procesos celulares como la proliferación, la apoptosis y la diferenciación.
Medicina: Explora su potencial como agente terapéutico para tratar cánceres, particularmente aquellos impulsados por la sobreexpresión de MNK1 y MNK2.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a MNK1 y MNK2, así como en la producción de reactivos de investigación y herramientas de diagnóstico
Mecanismo De Acción
ETC-168 ejerce sus efectos inhibiendo selectivamente MNK1 y MNK2, que están involucrados en la fosforilación del factor de iniciación de la traducción eucariótica 4E (eIF4E). Esta inhibición bloquea la traducción de proteínas oncogénicas como E2F1, FOXM1 y WEE1, lo que lleva a una reducción del crecimiento tumoral y la proliferación . Los objetivos moleculares y las vías involucradas incluyen:
MNK1 y MNK2: Principales reguladores de la fosforilación de eIF4E.
eIF4E: Un factor crítico en el inicio de la síntesis de proteínas.
Proteínas oncogénicas: Proteínas que impulsan la progresión y metástasis del cáncer.
Comparación Con Compuestos Similares
ETC-168 es único en su alta selectividad y potencia para MNK1 y MNK2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
CGP57380: Otro inhibidor de MNK, pero con menor selectividad y potencia.
eFT508: Un inhibidor dual de MNK1/2 con diferentes propiedades farmacocinéticas.
S63845: Un inhibidor de MCL1 que muestra efectos sinérgicos cuando se combina con ETC-168
Propiedades
Fórmula molecular |
C24H19N5O2 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C24H19N5O2/c25-15-17-1-3-19(4-2-17)22-16-26-23-10-9-21(27-29(22)23)18-5-7-20(8-6-18)24(30)28-11-13-31-14-12-28/h1-10,16H,11-14H2 |
Clave InChI |
CARBAQLLNJEQRM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)


![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)

